- Applications of microwave accelerated organic chemistryResearch on Chemical Intermediates, 1994, 20(1), 61-77,
Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)

942-01-8 structure
اسم المنتج:2,3,4,9-tetrahydro-1H-carbazole
2,3,4,9-tetrahydro-1H-carbazole الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetyahydrocarbazole
- 1,2,3,4-Tetrahydrocarbazole
- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
- 1,2,3,4-Tetrahydro-9H-carbazole
- 1H-Indole, 2,3-(1,4-butanediyl)-
- 2,3-Tetramethylene-1H-indole
- 2,3-Tetramethyleneindole
- 5,6,7,8-Tetrahydro-9H-carbazole
- NSC 17329
- Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- Carbazole, 1,2,3,4-tetrahydro-
- CARBAZOLE, 5,6,7,8-TETRAHYDRO-
- 8ZLK0TSX93
- XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 5,6,7,8,9-pentahydro-4aH-carbazole
- tetrahydocarbazole
- PubChem9948
- 1,2,3,4,-TETRAHYDROCARBAZOLE
- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
- NCGC00186306-01
- DTXSID00240969
- BAA77586
- MFCD00004959
- SR-01000424125-1
- 1234-THC
- W-100206
- STK394140
- 2,3Tetramethyleneindole
- Q27271250
- ALBB-017903
- EU-0070508
- T1006
- UNII-8ZLK0TSX93
- EINECS 213-385-7
- EN300-82532
- F1918-0039
- NSC-17329
- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
- DTXCID80163460
- 1.2.3.4-Tetrahydrocarbazole
- 1HCarbazole, 2,3,4,9tetrahydro (9CI)
- 2,3,4,9Tetrahydro1Hcarbazole
- 5-20-07-00468 (Beilstein Handbook Reference)
- NS00040254
- F0832-0099
- SY033427
- CARBAZOLE,1,2,3,4-TETRAHYDRO
- 5,7,8-Tetrahydrocarbazole
- NSC17329
- 5,6,7,8Tetrahydrocarbazole
- 1H-Carbazole,3,4,9-tetrahydro-
- AKOS000271191
- BRN 0133771
- SCHEMBL104598
- Carbazole, 5,6,7,8tetrahydro
- 1,2,3,4-Tetrahydrocarbazole, 99%
- AB-337/25021010
- CHEMBL1911317
- Carbazole,2,3,4-tetrahydro-
- 942-01-8
- 1H-Indole,3-(1,4-butanediyl)-
- 2,3,4,9-Tetrahydro-1H-carbazole #
- WLN: T B656 HM&&TJ
- Carbazole, 1,2,3,4tetrahydro
- 1,3,4-Tetrahydrocarbazole
- SR-01000424125
- CS-W004910
- Carbazole,6,7,8-tetrahydro-
- HMS1651H10
- Carbazole, 1,2,3,4tetrahydro (8CI)
- 2,3Tetramethylene1Hindole
- AC-11745
- 1HCarbazole, 2,3,4,9tetrahydro
- DB-057479
- 1HIndole, 2,3(1,4butanediyl)
- 2,3,4,9-tetrahydro-1H-carbazole
-
- MDL: MFCD00004959
- نواة داخلي: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
- مفتاح Inchi: XKLNOVWDVMWTOB-UHFFFAOYSA-N
- ابتسامات: C1C=C2NC3CCCCC=3C2=CC=1
- برن: 0133771
حساب السمة
- نوعية دقيقة: 171.10500
- النظائر كتلة واحدة: 171.104799
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 0
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 0
- تعقيدات: 190
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- طوبولوجي سطح القطب: 15.8
- tautomeric العد: nothing
- إكسلوغ 3: 3.3
الخصائص التجريبية
- اللون / الشكل: Not determined
- كثيف: 1.1459 (rough estimate)
- نقطة انصهار: 117.0 to 121.0 deg-C
- نقطة الغليان: 186°C/10mmHg(lit.)
- نقطة الوميض: 325-330°C
- انكسار: 1.6544 (estimate)
- معامل توزيع المياه: Insoluble in water. Solubility in methanol (almost transparency).
- بسا: 15.79000
- لوغب: 3.04670
- ضغط البخار: 0.0±0.7 mmHg at 25°C
- الذوبان: Not determined
2,3,4,9-tetrahydro-1H-carbazole أمن المعلومات
-
رمزي:
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H303-H315-H319
- تحذير: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:2
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26-S37/39
- رتكس:FE6300000
-
تحديد البضائع الخطرة:
- مصطلح خطر:R36/37/38
- ظروف التخزين:Store at 4 ℃, better at -4 ℃
2,3,4,9-tetrahydro-1H-carbazole بيانات الجمارك
- رمز النظام المنسق:2933990090
- بيانات الجمارك:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,9-tetrahydro-1H-carbazole الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB133162-25 g |
1,2,3,4-Tetrahydrocarbazole, 99%; . |
942-01-8 | 99% | 25 g |
€101.70 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-100g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 100g |
¥496.0 | 2021-09-07 | ||
Enamine | EN300-82532-0.5g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-82532-50.0g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 50.0g |
$127.0 | 2025-03-21 | |
Life Chemicals | F1918-0039-5μmol |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 5μl |
$63.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-25mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 25mg |
$109.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-40mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 40mg |
$140.0 | 2023-07-07 | |
OTAVAchemicals | 7010090010-100MG |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95% | 100MG |
$52 | 2023-06-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T12408-25G |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 25G |
586.87 | 2021-05-17 | |
Apollo Scientific | OR11239-100g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 100g |
£48.00 | 2025-02-19 |
2,3,4,9-tetrahydro-1H-carbazole طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Acetic acid
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C
المراجع
- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and EpoxidesChemistry - A European Journal, 2014, 20(7), 1818-1824,
طريقة الإنتاج 3
رد فعل الشرط
1.1 140 h, 2.5 MPa
المراجع
- Microwave green organic chemistry: aiming for a desktop plantKemikaru Enjiniyaringu, 2019, 64(6), 395-402,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C
المراجع
- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalystsChimia, 2014, 68(4), 231-234,
طريقة الإنتاج 5
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
المراجع
- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketonesTetrahedron Letters, 2011, 52(50), 6758-6762,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C
المراجع
- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesisTetrahedron Letters, 2011, 52(34), 4417-4420,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C
المراجع
- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene)Applied Organometallic Chemistry, 2011, 25(7), 502-507,
طريقة الإنتاج 9
طريقة الإنتاج 10
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C
المراجع
- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiationOrganic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt
المراجع
- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangementOrganic & Biomolecular Chemistry, 2006, 4(2), 302-313,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
المراجع
- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivativesIranian Chemical Communication, 2019, 7(1), 93-101,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
المراجع
- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade ProcessJournal of the American Chemical Society, 2009, 131(11), 4031-4041,
طريقة الإنتاج 16
طريقة الإنتاج 17
رد فعل الشرط
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
المراجع
- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivativesEurasian Chemical Communications, 2019, 1(1), 93-101,
طريقة الإنتاج 18
رد فعل الشرط
1.1 120 °C
المراجع
- The First Method for Protection-Deprotection of the Indole 2,3-π BondOrganic Letters, 2003, 5(11), 1999-2001,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h
المراجع
- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiationSynthetic Communications, 2006, 36(18), 2727-2735,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C
المراجع
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and AlcoholsAdvanced Synthesis & Catalysis, 2014, 356(1), 189-198,
2,3,4,9-tetrahydro-1H-carbazole Raw materials
- cyclohexane-1,2-dione
- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-
- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
- Phenylhydrazine Hydrochloride (1:1)
- Cyclohexanone phenylhydrazone
- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione
2,3,4,9-tetrahydro-1H-carbazole Preparation Products
2,3,4,9-tetrahydro-1H-carbazole الوثائق ذات الصلة
-
1. 436. Peroxides of tetrahydrocarbazole and related compounds. Part I. Tetrahydrocarbazolyl hydroperoxideR. J. S. Beer,L. McGrath,Alexander Robertson J. Chem. Soc. 1950 2118
-
Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350
-
Sarfaraz Ali Ghumro,Sana Saleem,Mariya al-Rashida,Nafees Iqbal,Rima D. Alharthy,Shakil Ahmed,Syed Tarique Moin,Abdul Hameed RSC Adv. 2017 7 34197
-
Imtiyaz Ahmad Wani,Aditya Bhattacharyya,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2018 16 2910
-
Dongamanti Ashok,Gugulothu Thara,Bhukya Kiran Kumar,Gundu Srinivas,Dharavath Ravinder,Thumma Vishnu,Madderla Sarasija,Bujji Sushmitha RSC Adv. 2023 13 25
942-01-8 (2,3,4,9-tetrahydro-1H-carbazole) منتجات ذات صلة
- 6336-32-9(5,11-Dihydroindolo3,2-bcarbazole)
- 53716-49-7(Carprofen)
- 52602-39-8(4-Hydroxy Carbazole)
- 194-59-2(7H-Dibenzoc,gcarbazole)
- 86-79-3(2-Hydroxycarbazole)
- 280752-78-5((6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol)
- 1356938-07-2(2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole)
- 1261765-10-9(5-(2,3-Difluorophenyl)-2-fluoropyridine)
- 2229648-93-3(5-Bromo-2-chloro-3-(2-nitroethenyl)pyridine)
- 1246832-93-8((E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole

نقاء:99%/99%
كمية:500g/1kg
الأسعار ($):219.0/436.0